
N-(Diphenylphosphoryl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Diphenylphosphoryl)amino)propanoic acid is a chiral amino acid derivative characterized by the presence of a diphenylphosphoryl group attached to the amino group of the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)amino)propanoic acid typically involves the reaction of diphenylphosphoryl chloride with (S)-2-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (S)-2-((Diphenylphosphoryl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Diphenylphosphoryl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-((Diphenylphosphoryl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-((Diphenylphosphoryl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can form strong interactions with active sites of enzymes, thereby modulating their activity. Additionally, the chiral nature of the compound allows for selective binding to specific targets, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoserine: An amino acid derivative with a phosphoryl group attached to the serine residue.
Phosphothreonine: Similar to phosphoserine but with a threonine backbone.
N-phosphoryl amino acids: A class of compounds with a phosphoryl group attached to the amino group of various amino acids.
Uniqueness
(S)-2-((Diphenylphosphoryl)amino)propanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62056-87-5 |
|---|---|
Formule moléculaire |
C15H16NO3P |
Poids moléculaire |
289.27 g/mol |
Nom IUPAC |
(2S)-2-(diphenylphosphorylamino)propanoic acid |
InChI |
InChI=1S/C15H16NO3P/c1-12(15(17)18)16-20(19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Clé InChI |
KAFQYCRPTLRAPY-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
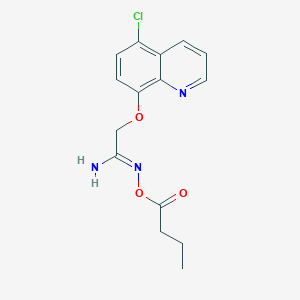
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
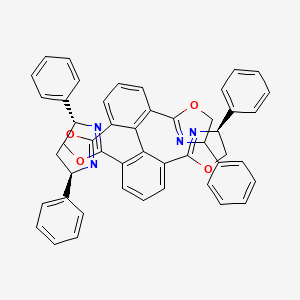
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)

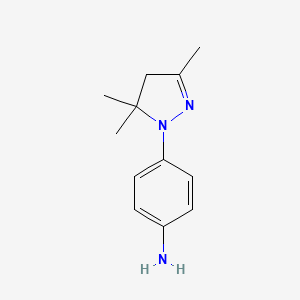
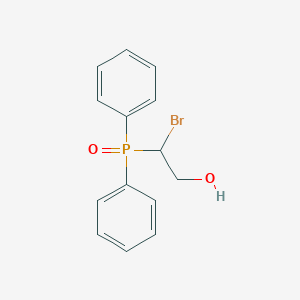
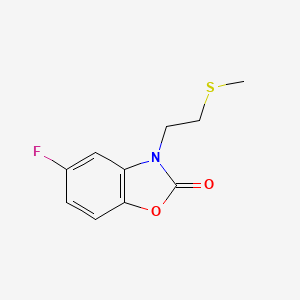
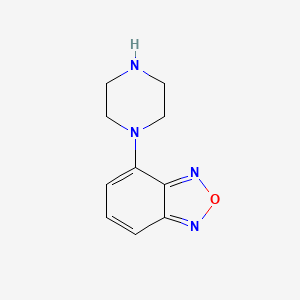
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
